molecular formula C8H4F5NO B1580779 O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime CAS No. 86356-73-2

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

Cat. No.: B1580779
CAS No.: 86356-73-2
M. Wt: 225.11 g/mol
InChI Key: SRTQFRQWTUMMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is a chemical compound with the molecular formula C8H4F5NO. It is known for its unique structure, which includes a pentafluorobenzyl group attached to a formaldoxime moiety. This compound is often used in various chemical and analytical applications due to its reactivity and stability.

Scientific Research Applications

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is utilized in several scientific research fields:

Mechanism of Action

Target of Action

It is known to be used as a derivatizing agent , suggesting that it interacts with various compounds to alter their chemical structure for analysis.

Mode of Action

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime acts as a derivatizing agent. It is used for the derivatization of metabolites with carbonyl groups . This interaction results in the formation of a new compound that can be more easily detected or analyzed.

Biochemical Pathways

It is used in the analysis of various aldehydes, which are involved in numerous biochemical pathways .

Result of Action

The molecular and cellular effects of this compound’s action are primarily observed in the changes it induces in other compounds. It is used to derivatize aldehydes, facilitating their detection and analysis .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is sensitive to heat , indicating that temperature can affect its stability and efficacy. Furthermore, its use in laboratory settings means that factors such as pH, solvent used, and reaction conditions can also influence its action.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime can be synthesized through the reaction of 2,3,4,5,6-pentafluorobenzyl bromide with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically occurs in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the pentafluorobenzyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime is unique due to its specific combination of a pentafluorobenzyl group and a formaldoxime moiety, which provides enhanced reactivity and stability compared to other similar compounds. This makes it particularly useful in analytical chemistry for the detection and quantification of carbonyl-containing compounds.

Properties

IUPAC Name

N-[(2,3,4,5,6-pentafluorophenyl)methoxy]methanimine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO/c1-14-15-2-3-4(9)6(11)8(13)7(12)5(3)10/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTQFRQWTUMMTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=NOCC1=C(C(=C(C(=C1F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345191
Record name O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86356-73-2
Record name O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formaldehyde O-pentafluorophenylmethyl-oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Reactant of Route 2
Reactant of Route 2
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Reactant of Route 3
Reactant of Route 3
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Reactant of Route 4
Reactant of Route 4
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Reactant of Route 5
Reactant of Route 5
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime
Reactant of Route 6
Reactant of Route 6
O-(2,3,4,5,6-Pentafluorobenzyl)formaldoxime

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.